Glycobiarsol

Catalog No.
S529033
CAS No.
116-49-4
M.F
C8H9AsBiNO6
M. Wt
499.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycobiarsol

CAS Number

116-49-4

Product Name

Glycobiarsol

IUPAC Name

bismuth;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate;oxygen(2-)

Molecular Formula

C8H9AsBiNO6

Molecular Weight

499.06 g/mol

InChI

InChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+3;-2/p-1

InChI Key

UPCVPFKBUJAADX-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Glycobiarsol

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O

The exact mass of the compound Glycobiarsol is 498.945 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221709. It belongs to the ontological category of anilide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycobiarsol (CAS 116-49-4), chemically known as bismuthyl N-glycolyl-p-arsanilate, is a specialized organometallic compound historically utilized as an antiprotozoal and anthelmintic agent. Characterized by its dual heavy-metal centers—incorporating both pentavalent arsenic and bismuth—the compound exhibits a high molecular weight (499.06 g/mol) and exceptionally poor aqueous solubility [1]. In contemporary scientific procurement, Glycobiarsol is primarily sourced as an analytical reference standard for metallodrug toxicity, a baseline comparator for gut-localized pharmacokinetic modeling, and a specific veterinary anthelmintic control for Trichuris vulpis (whipworm) assays [2]. Its value lies not in broad-spectrum application, but in its highly specific physicochemical profile, which restricts systemic absorption and localizes its biochemical activity strictly to the gastrointestinal tract.

Substituting Glycobiarsol with other pentavalent arsenicals (such as Carbarsone) or standalone bismuth salts (like Bismuth subsalicylate) fundamentally compromises experimental integrity in metallodrug and pharmacokinetic models. Carbarsone, while sharing the arsenical class, is readily absorbed systemically, whereas Glycobiarsol's specific bismuthyl structure renders it practically insoluble in water, limiting its gastrointestinal absorption to approximately 4%[1]. This profound difference in solubility and systemic partitioning means that using a generic soluble arsenical will result in off-target systemic toxicity rather than the localized mucosal action required for intestinal protozoal or anthelmintic assays[2]. Furthermore, single-metal substitutes cannot replicate the synergistic sulfhydryl-enzyme inhibition provided by the exact stoichiometric combination of bismuth and arsenic found in Glycobiarsol.

Gastrointestinal Absorption and Systemic Partitioning

A critical differentiator for Glycobiarsol is its highly restricted systemic uptake, which localizes its activity. Quantitative pharmacokinetic data demonstrates that only about 4% of an administered Glycobiarsol dose is absorbed from the gastrointestinal tract [1]. In stark contrast, the closely related antiprotozoal arsenical Carbarsone exhibits rapid systemic uptake, with an absorption half-time of just 87 minutes in rat intestinal models [2]. This massive disparity in absorption kinetics dictates their respective use cases in research.

Evidence DimensionGastrointestinal absorption rate
Target Compound DataGlycobiarsol: ~4% systemic absorption
Comparator Or BaselineCarbarsone: Rapid absorption (87 min half-time in rat intestine)
Quantified Difference>90% reduction in systemic bioavailability for Glycobiarsol
ConditionsIn vivo oral administration / intestinal absorption models

Procuring Glycobiarsol is essential when researchers require an arsenical reference standard that remains localized in the gut without inducing rapid systemic heavy-metal toxicity.

Dual-Metal Stoichiometry for Enzyme Inhibition Models

Unlike standard single-metal reference compounds, Glycobiarsol provides a fixed, stoichiometric dual-metal payload. By weight, the compound delivers approximately 41.8% bismuth and 15.0% arsenic [1]. Comparators such as Carbarsone deliver only arsenic (approx. 28.8% by weight), while Bismuth subsalicylate delivers only bismuth. The presence of both metals in a single molecule allows for targeted studies on the synergistic inhibition of sulfhydryl-containing enzymes in protozoan models.

Evidence DimensionHeavy metal composition (by weight)
Target Compound DataGlycobiarsol: ~41.8% Bi, ~15.0% As
Comparator Or BaselineCarbarsone: 28.8% As, 0% Bi
Quantified DifferenceExclusive presence of stoichiometric bismuth alongside pentavalent arsenic
ConditionsElemental composition and molecular weight analysis

Buyers developing or benchmarking dual-action metallodrugs must select Glycobiarsol to accurately model the synergistic toxicological profile of Bi and As in a single molecular entity.

Veterinary Anthelmintic Efficacy and Target Specificity

Glycobiarsol possesses a highly specific efficacy profile that differentiates it from other arsenicals in veterinary assay procurement. It is an established, FDA-documented reference agent specifically for the elimination of whipworms (Trichuris vulpis) in canine models [1]. Other common arsenicals like Melarsoprol or Tryparsamide are utilized for systemic trypanosomiasis and lack this targeted intestinal anthelmintic indication[2].

Evidence DimensionTargeted anthelmintic indication
Target Compound DataGlycobiarsol: High localized efficacy against Trichuris vulpis
Comparator Or BaselineMelarsoprol / Tryparsamide: Systemic action, ineffective for intestinal whipworms
Quantified DifferenceSpecific localized activity vs. systemic distribution
ConditionsCanine veterinary models (in vivo)

Laboratories screening novel anthelmintics for whipworm eradication should procure Glycobiarsol as a validated positive control for gut-localized parasiticidal activity.

Positive Control in Gut-Localized Anthelmintic Screening

Because Glycobiarsol exhibits only ~4% systemic absorption, it remains highly concentrated in the gastrointestinal tract. This makes it an ideal procurement choice as a positive control in in vivo veterinary assays targeting intestinal parasites, particularly Trichuris vulpis (whipworms), where systemic arsenical toxicity must be avoided[1].

Reference Standard for Dual-Metal Toxicological Modeling

With its precise stoichiometric ratio of bismuth (~41.8%) and arsenic (~15.0%), Glycobiarsol is a critical reference material for toxicologists and inorganic chemists studying the synergistic effects of metallodrugs on sulfhydryl-enzyme inhibition [2].

Baseline Comparator for Poorly Soluble Drug Formulations

Due to its practical insolubility in water and specific absorption kinetics, pharmaceutical researchers utilize Glycobiarsol as a benchmark compound when developing novel excipients or drug delivery systems designed to either overcome or exploit poor aqueous solubility in the GI tract [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

498.94498 Da

Monoisotopic Mass

498.94498 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E3U8347QWJ

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01A - Agents against amoebiasis and other protozoal diseases
P01AR - Arsenic compounds
P01AR03 - Glycobiarsol

Other CAS

116-49-4

Wikipedia

Glycobiarsol

Dates

Last modified: 02-18-2024
1: Kibble RM. Glycobiarsol for the control of Trichuris vulpis infection in the dog. Aust Vet J. 1969 Aug;45(8):387. PubMed PMID: 5389346.
2: BERBERIAN DA, POOLE JB, FREELE HW. Treatment of Trichuris vulpis infection of dogs with glycobiarsol. Am J Vet Res. 1963 Jul;24:819-21. PubMed PMID: 13967608.
3: CORREA MO, FLEURY GC, CAMPOS LL. [On the treatment of trichuriasis with glycobiarsol]. Hospital (Rio J). 1962 Dec;62:1349-51. Portuguese. PubMed PMID: 14023142.
4: PEREIRA OA, d' AGOSTO J, SOARES E, VENDEMIATTI E. [Trichuriasis, General considerations. (Trichurotic?) hemorrhagic typhlitis. Therapy with glycobiarsol]. Hospital (Rio J). 1962 Jan;61:41-51. Portuguese. PubMed PMID: 14485229.
5: GOMES MC, PINTO FJ, AMATO NETO V. [Treatment of trichocephaliasis with glycobiarsol]. Hospital (Rio J). 1962 Jan;61:103-6. Portuguese. PubMed PMID: 13900050.
6: AUERBACH ME, HOUGHTALING WW. A spectrophotometric method for the assay of glycobiarsol. Drug Stand. 1960 Sep-Oct;28:115-6. PubMed PMID: 13685077.
7: BERBERIAN DA. The trichomonacidal activity of milibis (glycobiarsol). N Y State J Med. 1954 Nov;54(22):3102-5. PubMed PMID: 13214428.

Explore Compound Types